molecular formula C14H25NO2Si B8163476 4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline

4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline

Cat. No.: B8163476
M. Wt: 267.44 g/mol
InChI Key: CPBWAMJLFGFSAR-UHFFFAOYSA-N
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Description

4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline is an organic compound with the molecular formula C13H23NOSi. It is a derivative of aniline, where the aniline ring is substituted with a tert-butyldimethylsilyl group and an ethoxy group. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline typically involves the protection of aniline followed by the introduction of the tert-butyldimethylsilyl group. One common method includes the reaction of aniline with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in synthetic applications, where precise control over the reaction pathway is needed .

Comparison with Similar Compounds

Similar Compounds

  • **4-((Tert-butyldimethylsilyl)oxy)methyl)aniline
  • (Tert-butyldimethylsilyloxy)acetaldehyde
  • 2-(Tert-butyldimethylsilyloxy)ethanol

Uniqueness

4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both the tert-butyldimethylsilyl and ethoxy groups allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2Si/c1-14(2,3)18(4,5)17-11-10-16-13-8-6-12(15)7-9-13/h6-9H,10-11,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBWAMJLFGFSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of Pd/C (2.5 g) in methanol (30 mL), in a 100 mL 3-neck RBF, was added tert-butyldimethyl(2-(4-nitrophenoxy)ethoxy)silane (5.0 g) under a nitrogen atmosphere at room temperature. Hydrogen gas was bubbled through the reaction for 3 hr at room temperature. The reaction was monitored on TLC using ethyl acetate:hexane (3:7) as mobile phase. After completion, the reaction mixture was filtered using Celite and the filter cake was washed with methanol. The filtrate was concentrated under reduced pressure at 40° C. to give 4.12 g of 4-(2-((tert-butyldimethylsilyl)oxy)ethoxy)aniline as a brown liquid. M+1=309.2.
Name
tert-butyldimethyl(2-(4-nitrophenoxy)ethoxy)silane
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Two

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